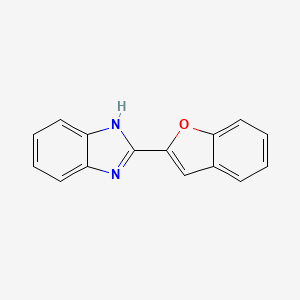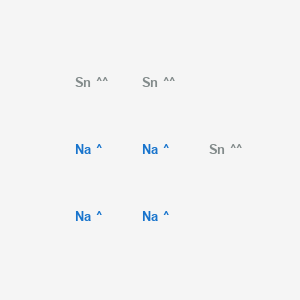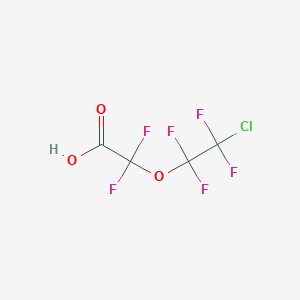
(2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is a fluorinated organic compound with the molecular formula C₄HClF₆O₃. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure includes multiple fluorine atoms, which contribute to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid typically involves the reaction of 2-chloro-1,1,2,2-tetrafluoroethanol with difluoroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites in enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include binding to specific amino acid residues and altering the conformation of the target protein.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-1,1,1,2-tetrafluoropropane
- 2-Chloro-1,1,2-trifluoroethyl difluoromethyl ether
- 2-Chloro-1,1,2,2-tetrafluoroethanol
Comparison: Compared to similar compounds, (2-Chloro-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Its higher fluorine content enhances its stability and reactivity, making it more suitable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
83865-02-5 |
|---|---|
Molekularformel |
C4HClF6O3 |
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
2-(2-chloro-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C4HClF6O3/c5-3(8,9)4(10,11)14-2(6,7)1(12)13/h(H,12,13) |
InChI-Schlüssel |
GYBJSXMWSWYNST-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(OC(C(F)(F)Cl)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



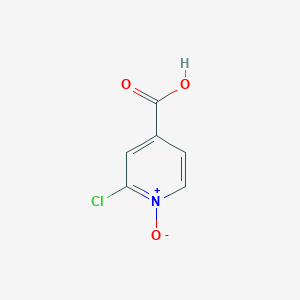
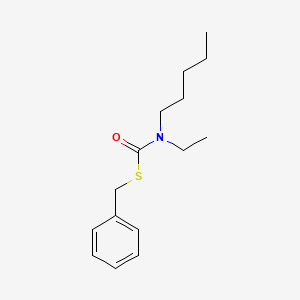
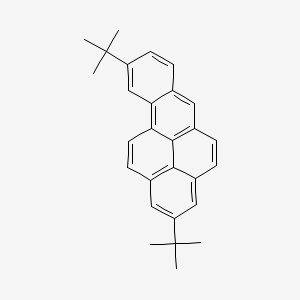
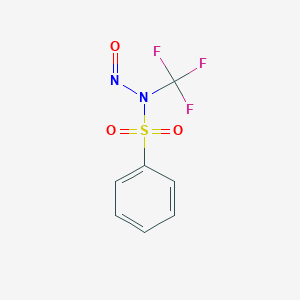
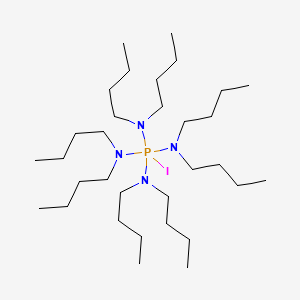

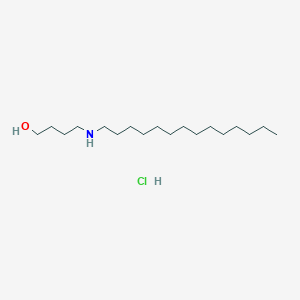
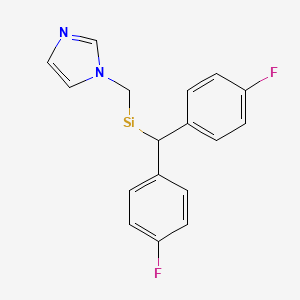

![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
